1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)-

System suitability HPLC method validation Pharmacopoeial compliance

1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)- (CAS 91679‑37‑7), also designated Bifonazole EP Impurity B, is an imidazole derivative with molecular formula C₂₂H₁₈N₂ and molecular weight 310.4 g/mol. It is listed as Impurity B in the European Pharmacopoeia (Ph. Eur.) monograph for bifonazole and is supplied as a fully characterized reference standard with HPLC purity typically ≥ 98 %.

Molecular Formula C22H18N2
Molecular Weight 310.4 g/mol
CAS No. 91679-37-7
Cat. No. B193702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)-
CAS91679-37-7
Molecular FormulaC22H18N2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)C4=CN=CN4
InChIInChI=1S/C22H18N2/c1-3-7-17(8-4-1)18-11-13-20(14-12-18)22(21-15-23-16-24-21)19-9-5-2-6-10-19/h1-16,22H,(H,23,24)
InChIKeyIHKJGUSMXFFXBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)- (CAS 91679-37-7): A Pharmacopoeial Reference Standard for Bifonazole Impurity Profiling


1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)- (CAS 91679‑37‑7), also designated Bifonazole EP Impurity B, is an imidazole derivative with molecular formula C₂₂H₁₈N₂ and molecular weight 310.4 g/mol [1]. It is listed as Impurity B in the European Pharmacopoeia (Ph. Eur.) monograph for bifonazole and is supplied as a fully characterized reference standard with HPLC purity typically ≥ 98 % [2]. The compound exists as a racemic mixture of (R)- and (S)-enantiomers and is primarily employed in analytical method development, method validation, and quality control for bifonazole active pharmaceutical ingredient (API) and finished drug products [1].

1

Pharmacopoeial impurity reference standard (EP Impurity B) for bifonazole

2

Intended for HPLC system suitability testing and method validation

3

Supplied as a racemic mixture with certified HPLC purity

Why Bifonazole EP Impurity B Cannot Be Replaced by Other Imidazole Impurities or Bifonazole Itself in Analytical Workflows


Bifonazole EP Impurity B is structurally distinct from bifonazole and from co-specified impurities A, C, D, and E, possessing a substitution at the imidazole 4‑position rather than the 1‑position . This structural difference translates into a unique chromatographic retention time (relative retention ≈ 0.7 with reference to bifonazole) and a characteristic UV response that is specifically exploited in the Ph. Eur. system suitability test, which mandates a minimum resolution of 2.5 between Impurity B and bifonazole [1]. No other impurity in the monograph carries an explicit resolution requirement, meaning that substituting Impurity B with another imidazole compound will fail to satisfy pharmacopoeial system suitability criteria and cannot verify critical separation performance of the analytical method [1]. Furthermore, the British Pharmacopoeia assigns Impurity B an acceptance limit of 0.5 % (with no correction factor required, unlike Impurity C which requires a peak-area multiplier of 2), directly affecting quantitative reporting [1].

System suitability criterion unique to this impurity

Only Impurity B carries a pharmacopoeial resolution requirement against the API; other impurities may not satisfy system suitability conditions.

Specific relative retention not shared by alternatives

Impurity B elutes in a pre-API window not occupied by Impurities A, C, D, or E; substitution can shift peak identification and affect method selectivity.

Correction factor profile differs from Impurity C

Impurity C requires a peak-area multiplier, whereas Impurity B is quantified directly; using a different impurity may introduce calculation discrepancies in batch release.

Quantitative Differentiation of 1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)- Against Closest Pharmacopoeial Impurity Comparators


Unique Pharmacopoeial System Suitability Criterion: The Only Impurity with a Specified Resolution Requirement

The British Pharmacopoeia (Ph. Eur. harmonized) specifies a minimum resolution of 2.5 between the peak of Impurity B and bifonazole in the system suitability test [1]. No other impurity (A, C, D, or E) is assigned an explicit resolution requirement against the API peak, making Impurity B the sole critical pair for verifying chromatographic performance in bifonazole analysis.

Resolution requirement
Head-to-head
Impurity B: minimum resolution 2.5 vs bifonazole (Ph. Eur. method). Impurities A, C, D, E: no specified resolution criterion.
Supports pharmacopoeial system suitability compliance; only Impurity B fulfills the regulatory resolution checkpoint.
Ph. Eur. HPLC: C18 column, ACN/phosphate buffer pH 3.2 gradient, 210 nm, 40 °C.
System suitability HPLC method validation Pharmacopoeial compliance

Relative Retention Time Differentiates Impurity B from Late-Eluting Impurities A, D, and E

Under the harmonized Ph. Eur. HPLC method, Impurity B elutes with a relative retention time (RRT) of approximately 0.7 relative to bifonazole (retention time ≈ 4 min), placing it well before the API peak and clearly resolved from the early-eluting Impurity C (RRT ≈ 0.2) [1]. In contrast, Impurity A (RRT ≈ 3.2), Impurity D (RRT ≈ 3.6), and Impurity E (RRT ≈ 5.8) all elute after the API, making Impurity B the only specified impurity that provides a pre-API separation window for method optimization.

Relative retention time (RRT)
Head-to-head
Impurity B RRT ≈ 0.7. Impurity C: 0.2; A: 3.2; D: 3.6; E: 5.8 (ref. bifonazole ≈ 4 min).
Occupies a unique pre-API elution window, enabling clear separation from late-eluting impurities.
NUCLEOSHELL RP 18plus column, 1.0 mL/min, 40 °C, 210 nm UV detection.
Chromatographic separation Relative retention time Impurity profiling

Chromatographic Response Factor of Impurity B Matches the API, Simplifying Quantitation Compared to Impurity C

The British Pharmacopoeia requires a correction factor of 2 for Impurity C (multiply peak area by 2) due to its different UV absorptivity relative to bifonazole [1]. Impurity B, by contrast, has no listed correction factor, implying a relative response factor of approximately 1.0, i.e., its UV response at 210 nm is equivalent to that of the API [1]. This 1:1 response relationship eliminates the need for response-factor correction in quantitative calculations.

Correction factor
Head-to-head
Impurity B: no correction factor required (implied RRF ≈ 1.0). Impurity C: correction factor = 2.
Simplifies quantitation; direct area% reporting without response-factor adjustments.
Ph. Eur. UV detection at 210 nm; correction factor differences may affect impurity C accuracy.
Correction factor Quantitative analysis Impurity quantitation

Validated HPLC Performance: Linear Range, LOD, LOQ, and Recovery for Impurity B

A peer-reviewed HPLC method for related substances in bifonazole raw material reports the following validation parameters for Impurity B: linear range 0.05–0.25 µg/mL (r = 0.9995), detection limit (LOD) 8.4 ng/mL, quantification limit (LOQ) 27.8 ng/mL, and spike recovery 95.13 %–101.29 % with RSD = 1.89 % (n = 9) [1]. These values are comparable to those of Impurity A (LOD 7.5 ng/mL, LOQ 24.7 ng/mL) and the API itself (LOD 8.2 ng/mL, LOQ 27.1 ng/mL), demonstrating that Impurity B can be reliably detected and quantified at trace levels using standard HPLC methodology [1].

HPLC validation parameters
Reported
Impurity B: LOD 8.4 ng/mL, LOQ 27.8 ng/mL, recovery 95.1–101.3% (RSD 1.89%), linearity r=0.9995 (0.05–0.25 µg/mL).
Supports trace-level quantitation with sensitivity comparable to API (LOQ 27.1 ng/mL).
Kromasil C18, MeOH/phosphoric acid pH 7.5, 258 nm, n=9.
Method validation Detection limit Recovery HPLC

Supply Chain Reliability: Impurity B Consistently in Stock Versus Limited Availability of Impurities D and E

Among the five specified bifonazole impurities, Impurity B and Impurity A are listed as 'In Stock' by major reference standard suppliers, whereas Impurity D and Impurity E are flagged as 'Limited Stock' [1]. Impurity B is also available from multiple independent vendors (SynZeal, Veeprho, Pharmaffiliates, SINCO, CATO, Clearsynth) with standard packaging of 10–100 mg, ensuring competitive pricing and reliable lead times [1]. Impurities D and E, in contrast, have fewer commercial sources and are more frequently subject to back-order delays.

Supply availability
Reported
Impurity B: In Stock at ≥6 suppliers. Impurities D and E: Limited Stock, ≤3 verified sources each.
Multi-source availability may reduce procurement lead-time risk for routine QC workflows.
Supplier inventory data 2025–2026; subject to change.
Inventory availability Reference standard procurement Supply chain

Procurement-Driven Application Scenarios for 1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)- (Bifonazole EP Impurity B)


Pharmacopoeial System Suitability Testing for Bifonazole HPLC Methods

Laboratories performing Ph. Eur./BP-compliant related-substances testing of bifonazole API must include Impurity B in the system suitability solution because it is the only impurity with a mandated resolution criterion (minimum 2.5 versus bifonazole) [1]. Procuring a certified Impurity B reference standard with a Certificate of Analysis (CoA) documenting HPLC purity ≥ 98 % and full spectroscopic characterization (¹H NMR, MS, IR) ensures the laboratory can demonstrate chromatographic performance to regulatory auditors [2].

Method Development and Validation for ANDA/DMF Submissions

During analytical method development for abbreviated new drug applications (ANDAs), Impurity B serves as a key marker compound due to its well-characterized linear range (0.05–0.25 µg/mL, r = 0.9995), low quantification limit (27.8 ng/mL), and acceptable spike recovery (95–101 %, RSD < 2 %) [3]. Its relative retention time of 0.7 places it in an uncongested region of the chromatogram, facilitating accurate peak integration and robust method transfer between laboratories [1].

Stability-Indicating Assay Development and Forced Degradation Studies

In forced degradation studies of bifonazole formulations, Impurity B is a process-related impurity that may also appear under thermal or photolytic stress conditions . Its structural identity as the 4‑substituted imidazole isomer—distinct from the 1‑substituted API—makes it a critical marker for monitoring regiochemical side reactions during synthesis and storage. Using a fully characterized Impurity B standard with documented stability data supports accurate mass-balance calculations in stability-indicating methods .

Quality Control Batch Release Testing in GMP Environments

For commercial production of bifonazole, the BP acceptance limit for Impurity B is 0.5 % (not more than 5× the principal peak area in the reference chromatogram) [1]. Unlike Impurity C, which requires a correction factor of 2, Impurity B is quantified directly without response-factor adjustment, reducing the risk of manual calculation errors during batch release [1]. The multi-source commercial availability of Impurity B also supports uninterrupted QC operations across multiple manufacturing sites [4].

Application
Selection Property
Validation Focus
Pharmacopoeial system suitability testing
Monograph-specified resolution criterion
Chromatographic separation verification
Method development and ANDA/DMF submission
Validated linearity and sensitivity
Trace-level quantitation reliability
Stability-indicating assay development
Structural differentiation from API
Regiochemical degradation monitoring
QC batch release in GMP environments
Direct quantitation without correction factor
BP acceptance limit compliance
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